molecular formula C14H21N3O3S B2797595 [(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine CAS No. 1795722-38-1

[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine

Cat. No.: B2797595
CAS No.: 1795722-38-1
M. Wt: 311.4
InChI Key: ZXEGVWHJZUQZHW-UHFFFAOYSA-N
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Description

[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine is a synthetic organic compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines that are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties . This compound is characterized by the presence of a benzoyl group and a dimethylsulfamoylamino group attached to the piperidine ring, making it a unique and valuable chemical entity.

Chemical Reactions Analysis

[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of [(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine involves its interaction with specific molecular targets and pathways. The benzoyl group and the dimethylsulfamoylamino group contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzoyl-4-(dimethylsulfamoylamino)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-16(2)21(19,20)15-13-8-10-17(11-9-13)14(18)12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEGVWHJZUQZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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